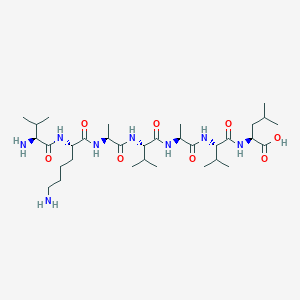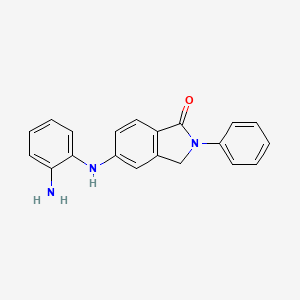
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes an isoindoline core substituted with an aminoaniline and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-(2-aminophenyl)benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the isoindoline ring.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of substituted isoindolinones.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Aminoanilino)-2-benzylthiopyrimidine
- Methyl 4-(2-aminoanilino)-2,5-dihydro-3-thiophenecarboxylate
- 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one
Uniqueness
5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern on the isoindoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds might not be as effective.
Eigenschaften
CAS-Nummer |
918330-46-8 |
|---|---|
Molekularformel |
C20H17N3O |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
5-(2-aminoanilino)-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H17N3O/c21-18-8-4-5-9-19(18)22-15-10-11-17-14(12-15)13-23(20(17)24)16-6-2-1-3-7-16/h1-12,22H,13,21H2 |
InChI-Schlüssel |
GRZAGZAQAFSRGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)NC3=CC=CC=C3N)C(=O)N1C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


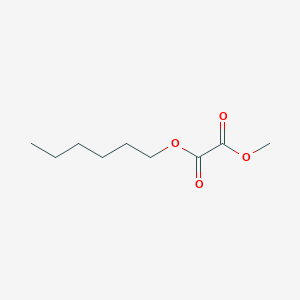
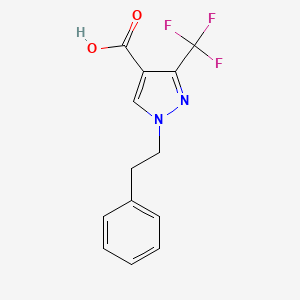
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)

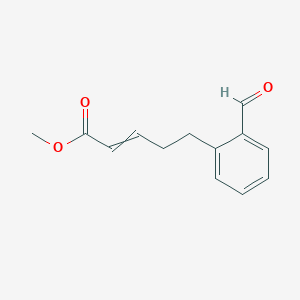
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
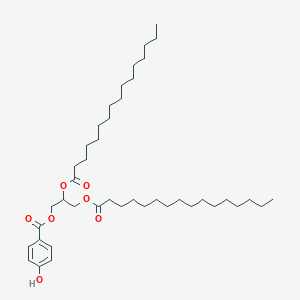
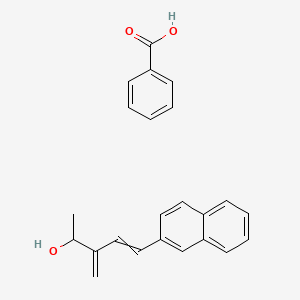
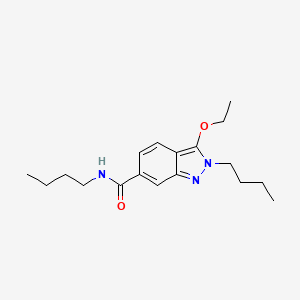
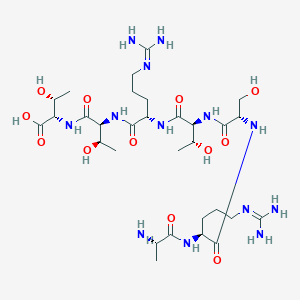
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
